2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
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Overview
Description
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in solvents like tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolizine compounds .
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of cholinergic agonists.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on cholinergic receptors, modulating neurotransmitter release and affecting signal transduction pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizine: A related compound with similar structural features but lacking the hydroxymethyl group.
Tetrahydro-1H-pyrrolizin-7a-ylmethanol: Another derivative with a different substitution pattern on the pyrrolizine ring .
Uniqueness
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-3-5-9-4-1-2-8(7)9;/h7-8,10H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCINTSJMAVJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580220-93-3 |
Source
|
Record name | (hexahydro-1H-pyrrolizin-1-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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